N-{4-[(4-Methoxyphenyl)({N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, prop-2-en-1-yloxyphenyl, and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with 4-Methoxyphenylsulfonyl Chloride: The hydrazone intermediate is then reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential as an anticancer agent has been explored. Studies have shown that similar compounds exhibit cytotoxic activity against cancer cell lines, indicating that N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide could be developed as a therapeutic agent .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide: Unique due to its specific combination of functional groups.
N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide: Similar in structure but may have different substituents leading to varied biological activities.
Uniqueness
The uniqueness of N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H28N4O6S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H28N4O6S/c1-4-17-37-25-11-5-21(6-12-25)18-28-30-27(33)19-31(23-9-13-24(36-3)14-10-23)38(34,35)26-15-7-22(8-16-26)29-20(2)32/h4-16,18H,1,17,19H2,2-3H3,(H,29,32)(H,30,33)/b28-18+ |
InChI Key |
SJGRNONRZPGYBU-MTDXEUNCSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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